molecular formula C19H14O4 B067675 3-(Naphthalen-2-yl)benzoic acid CAS No. 168618-46-0

3-(Naphthalen-2-yl)benzoic acid

Cat. No.: B067675
CAS No.: 168618-46-0
M. Wt: 306.3 g/mol
InChI Key: JPUBMSAOATWCOC-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)benzoic acid is an organic compound with the molecular formula C17H12O2. It is characterized by the presence of a naphthalene ring attached to a benzoic acid moiety.

Biochemical Analysis

Cellular Effects

A related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has been shown to have beneficial effects on ischaemia/reperfusion (I/R) brain injury

Temporal Effects in Laboratory Settings

A related compound, 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, shows multiple tunable fluorescence emissions depending on solvent, pH, and wavelength of excitation .

Dosage Effects in Animal Models

The effects of 3-(Naphthalen-2-yl)benzoic acid at different dosages in animal models are not well-studied. A related compound, naphthalen-2-yl 3,5-dinitrobenzoate, has been tested in rats for acute toxicity at an oral dose of 2000 mg/kg. Furthermore, 5, 10, 20, and 40 mg/kg doses were administered once daily for 28 days in a subacute toxicity study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)benzoic acid typically involves the reaction of 2-naphthylboronic acid with 3-bromobenzoic acid in the presence of a palladium catalyst. This reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Suzuki coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Naphthalen-2-yl)benzoic acid has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-2-yl)benzoic acid stands out due to its unique combination of a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

168618-46-0

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

3-(6-methoxycarbonylnaphthalen-2-yl)benzoic acid

InChI

InChI=1S/C19H14O4/c1-23-19(22)17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(10-12)18(20)21/h2-11H,1H3,(H,20,21)

InChI Key

JPUBMSAOATWCOC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C(=O)O

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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